molecular formula C5H6BrF3 B2752132 1-Bromo-3-(trifluoromethyl)cyclobutane CAS No. 2375261-29-1

1-Bromo-3-(trifluoromethyl)cyclobutane

Cat. No.: B2752132
CAS No.: 2375261-29-1
M. Wt: 203.002
InChI Key: LHJMYJBLOMVORH-ZXZARUISSA-N
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Description

1-Bromo-3-(trifluoromethyl)cyclobutane is an organobromine compound with the molecular formula C5H6BrF3 It is a cyclobutane derivative where a bromine atom and a trifluoromethyl group are attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(trifluoromethyl)cyclobutane can be synthesized through several methods. One common approach involves the bromination of 3-(trifluoromethyl)cyclobutene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions and yields the desired product with good selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(trifluoromethyl)cyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding cyclobutane derivative.

    Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of cyclobutanone derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, room temperature.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

Major Products:

    Substitution: Cyclobutane derivatives with various functional groups.

    Reduction: Cyclobutane derivatives with reduced functional groups.

    Oxidation: Cyclobutanone derivatives.

Scientific Research Applications

1-Bromo-3-(trifluoromethyl)cyclobutane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Comparison with Similar Compounds

1-Bromo-3-(trifluoromethyl)cyclobutane can be compared with other similar compounds such as:

  • 1-Bromo-2-(trifluoromethyl)cyclobutane
  • 1-Bromo-4-(trifluoromethyl)cyclobutane
  • 1-Chloro-3-(trifluoromethyl)cyclobutane

Uniqueness: The unique positioning of the bromine atom and trifluoromethyl group in this compound imparts distinct chemical reactivity and physical properties compared to its analogs. This makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-3-(trifluoromethyl)cyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF3/c6-4-1-3(2-4)5(7,8)9/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJMYJBLOMVORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247103-30-4, 2306248-65-5, 2375261-29-1
Record name 1-bromo-3-(trifluoromethyl)cyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1r,3r)-1-bromo-3-(trifluoromethyl)cyclobutane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,3s)-1-bromo-3-(trifluoromethyl)cyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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